molecular formula C24H26O3S B4656837 Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfone

Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfone

Cat. No.: B4656837
M. Wt: 394.5 g/mol
InChI Key: MPJJJYKCZMWKKI-UHFFFAOYSA-N
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Description

Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfone is an organic compound characterized by its unique structure, which includes a sulfone group attached to a benzyl moiety and a tert-butyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfone typically involves multiple steps, including the formation of the benzyl and phenoxy intermediates, followed by their coupling and sulfonation. One common synthetic route involves the following steps:

    Formation of the Benzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Formation of the Phenoxy Intermediate: This step involves the reaction of 4-tert-butylphenol with a suitable electrophile to form the phenoxy intermediate.

    Coupling Reaction: The benzyl and phenoxy intermediates are then coupled under suitable conditions, often using a base and a solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.

    Reduction: The sulfone group can be reduced to form sulfides or thiols under suitable conditions.

    Substitution: The benzyl and phenoxy groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can yield sulfides or thiols.

Scientific Research Applications

Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific context.

Comparison with Similar Compounds

    Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfide: Similar structure but with a sulfide group instead of a sulfone group.

    Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone group.

    4-tert-Butylphenyl benzyl ether: Similar structure but with an ether linkage instead of a sulfone group.

Uniqueness: Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfone is unique due to the presence of the sulfone group, which imparts specific chemical and biological properties. The sulfone group is more oxidized and can participate in different types of chemical reactions compared to sulfides and sulfoxides. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-benzylsulfonyl-4-[(4-tert-butylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3S/c1-24(2,3)21-11-13-22(14-12-21)27-17-19-9-15-23(16-10-19)28(25,26)18-20-7-5-4-6-8-20/h4-16H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJJJYKCZMWKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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